molecular formula C12H14N2O B093940 N-Acetyltryptamine CAS No. 1016-47-3

N-Acetyltryptamine

Cat. No.: B093940
CAS No.: 1016-47-3
M. Wt: 202.25 g/mol
InChI Key: NVUGEQAEQJTCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyltryptamine is an organic compound with the molecular formula C₁₂H₁₄N₂O. It is a partial agonist for melatonin receptors and is produced by certain species of Streptomyces and Fusarium . This compound is structurally related to melatonin and serotonin, playing a role in regulating circadian rhythms and other physiological processes.

Biochemical Analysis

Biochemical Properties

N-Acetyltryptamine is involved in several biochemical reactions, primarily through its interaction with melatonin receptors. It acts as a partial agonist for these receptors, influencing various physiological processes . The compound interacts with enzymes such as serotonin N-acetyltransferase, which catalyzes the acetylation of serotonin to produce this compound . Additionally, it interacts with proteins and other biomolecules involved in the melatonin biosynthesis pathway, affecting the overall production and regulation of melatonin .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the circadian rhythm by interacting with melatonin receptors in the retina and pineal gland . This interaction leads to changes in gene expression and cellular metabolism, ultimately impacting the sleep-wake cycle and other physiological processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with melatonin receptors. As a partial agonist, it binds to these receptors and modulates their activity, leading to changes in downstream signaling pathways . This modulation can result in the inhibition or activation of various enzymes and changes in gene expression, affecting numerous physiological processes . Additionally, this compound’s interaction with serotonin N-acetyltransferase plays a crucial role in its synthesis and regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, the compound exhibits a daily rhythm in plasma levels, with higher concentrations observed during the night . This temporal variation can impact its physiological effects, including its role in regulating the circadian rhythm .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses can have beneficial effects on physiological processes, while high doses may lead to toxic or adverse effects . For instance, in rodent models, varying dosages of this compound have been used to study its impact on sleep patterns and other physiological functions . Threshold effects and potential toxicity at high doses have been observed, highlighting the importance of dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in the melatonin biosynthesis pathway, which includes several enzymatic steps. The metabolic pathway starts with tryptophan, which is converted to serotonin and then acetylated by serotonin N-acetyltransferase to produce this compound . This compound can further be converted to melatonin through the action of N-acetylserotonin O-methyltransferase . The involvement of these enzymes and cofactors in the metabolic pathway highlights the compound’s role in regulating melatonin levels and associated physiological processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and is distributed throughout the body, including the brain . The compound interacts with transporters and binding proteins that facilitate its movement within cells and tissues . This distribution is crucial for its physiological effects, as it allows this compound to reach target sites and exert its actions .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. Research has shown that it is localized in specific compartments, such as the pineal gland and retina, where it interacts with melatonin receptors . Additionally, the compound’s localization within cells can be influenced by targeting signals and post-translational modifications, directing it to specific organelles and compartments . This localization is critical for its role in regulating circadian rhythms and other physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyltryptamine can be synthesized through the acetylation of tryptamine. One common method involves reacting tryptamine with acetic anhydride in the presence of a solvent like absolute ethanol . The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using Streptomyces species. These microorganisms naturally produce the compound, which can then be extracted and purified from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions: N-Acetyltryptamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert it back to tryptamine.

    Substitution: It can participate in substitution reactions, particularly at the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products:

Scientific Research Applications

N-Acetyltryptamine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other indole derivatives.

    Biology: Studied for its role in regulating circadian rhythms and its interaction with melatonin receptors.

    Medicine: Investigated for its potential therapeutic effects in sleep disorders and other conditions related to circadian rhythm disruptions.

    Industry: Utilized in the production of melatonin analogs and other related compounds

Comparison with Similar Compounds

    Melatonin (N-Acetyl-5-methoxytryptamine): A hormone involved in sleep regulation.

    Serotonin (5-Hydroxytryptamine): A neurotransmitter that regulates mood and other functions.

    N-Acetylserotonin: An intermediate in the biosynthesis of melatonin.

Comparison: N-Acetyltryptamine is unique in its partial agonism at melatonin receptors, whereas melatonin is a full agonist. Serotonin primarily acts as a neurotransmitter, while N-Acetylserotonin serves as a biosynthetic intermediate .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9(15)13-7-6-10-8-14-12-5-3-2-4-11(10)12/h2-5,8,14H,6-7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUGEQAEQJTCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30144042
Record name N-Acetyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016-47-3
Record name N-Acetyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tryptamine (192 mg/1.2 mmol) was initially introduced into abs. THF (5 ml), and triethylamine (179 μl/1.3 mmol) was added. Acetic anhydride (132 mg/1.3 mmol) was then added and the mixture was stirred at RT for 4 h. The mixture was concentrated to dryness i. vac. The residue was taken up in ethyl acetate and this solution was washed with saturated NaHCO3 solution (two times 20 ml) and with NaCl solution (two times 20 ml). The organic phase was dried over Na2SO4 and concentrated i. vac.
Quantity
192 mg
Type
reactant
Reaction Step One
Quantity
132 mg
Type
reactant
Reaction Step Two
Quantity
179 μL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The following were purchased: acetyl-CoA (Pharmacia Biotech Inc.); tryptamine-HCl, desulfo-CoA, glutathione-agarose, DTNB (Sigma); sodium phosphate, dithiothreitol, guanidinium-HCl, EDTA (Fisher Scientific); tryptophol (Aldrich); and [14C]acetyl-CoA (60 Ci/mol) (NEN Life Science Products). N-acetyltryptamine was synthesized by reacting tryptamine-HCl (500 mg, 2.5 mmol) with acetic anhydride (260 mg, 2.5 mmol) in the presence of excess triethylamine (1.75 ml). After vigorous stirring at room temperature for 50 min, the mixture was partitioned between ethyl acetate (80 ml) and water (70 ml). The organic phase was washed with saturated aqueous NaHCO3 (50 ml), 0.1 M HCl (50 ml), Na2SO4 (anhydride), and the resultant was concentrated in vacuo to afford N-acetyltryptamine as off-white crystals (88% yield). Purity (>95%) was established by TLC and 1H NMR.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[14C]acetyl-CoA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Quantity
260 mg
Type
reactant
Reaction Step Four
Quantity
1.75 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
glutathione agarose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
dithiothreitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyltryptamine
Reactant of Route 2
Reactant of Route 2
N-Acetyltryptamine
Reactant of Route 3
Reactant of Route 3
N-Acetyltryptamine
Reactant of Route 4
Reactant of Route 4
N-Acetyltryptamine
Reactant of Route 5
Reactant of Route 5
N-Acetyltryptamine
Reactant of Route 6
Reactant of Route 6
N-Acetyltryptamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.